molecular formula C14H20N2O3S B2475089 Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate CAS No. 2138308-03-7

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

Cat. No.: B2475089
CAS No.: 2138308-03-7
M. Wt: 296.39
InChI Key: LHKXMEBITNYPAW-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a thiopyran ring, an imino group, and a carbamate moiety. This compound is of interest due to its potential biological activity and versatility in chemical reactions.

Preparation Methods

The synthesis of Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate involves several steps. One common synthetic route includes the reaction of benzylamine with a thiopyran derivative under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine, using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiopyran ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate can be compared with similar compounds such as:

    Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(ethyl)carbamate: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

    Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(propyl)carbamate: The propyl group can further influence the compound’s properties.

    Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(butyl)carbamate: The butyl group introduces additional steric hindrance, potentially altering the compound’s interactions with biological targets.

Properties

IUPAC Name

benzyl N-(1-imino-1-oxothian-4-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16(13-7-9-20(15,18)10-8-13)14(17)19-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKXMEBITNYPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=N)(=O)CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138308-03-7
Record name benzyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)-N-methylcarbamate
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